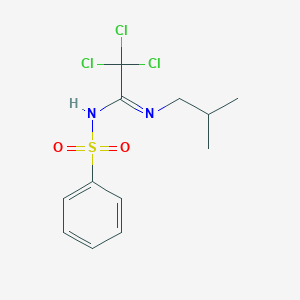![molecular formula C22H18Cl2N2O3 B284469 N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide](/img/structure/B284469.png)
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide, also known as BDA-410, is a novel small molecule that has been synthesized for scientific research purposes. It has been found to have potential applications in the fields of cancer research, immunology, and neurology.
作用機序
The mechanism of action of N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide is not fully understood, but it has been proposed that it inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular cyclic AMP (cAMP) levels. By inhibiting PDE4, this compound increases cAMP levels, which in turn activates protein kinase A (PKA) and leads to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to decreased cell proliferation and growth. In immune cells, this compound decreases the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. In animal models of Alzheimer's disease, this compound has been found to reduce amyloid beta (Aβ) deposition, decrease neuroinflammation, and improve cognitive function.
実験室実験の利点と制限
One advantage of using N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Another advantage is that it has been shown to have potent and selective effects on PDE4 activity, which makes it a useful tool for studying the role of cAMP signaling in various cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on cellular processes.
将来の方向性
There are several future directions for research on N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide. One direction is to further investigate its mechanism of action and its effects on various cellular processes. Another direction is to explore its potential therapeutic applications in cancer, immunology, and neurology. Additionally, it would be interesting to study the pharmacokinetics and toxicity of this compound in animal models, which would provide important information for its potential use in humans.
合成法
The synthesis of N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide involves a multi-step process that starts with the reaction of 2,5-dichloroaniline with ethyl acetoacetate to form 2-(2,5-dichloroanilino)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with benzylamine to form N-benzyl-2-(2,5-dichloroanilino)-3-oxobutamide. Finally, the benzyl group is substituted with 4-(2-oxoethyl)benzoic acid to form this compound.
科学的研究の応用
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide has been found to have potential applications in cancer research, immunology, and neurology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In immunology, this compound has been found to modulate the immune response by decreasing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In neurology, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
特性
分子式 |
C22H18Cl2N2O3 |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C22H18Cl2N2O3/c23-17-8-11-19(24)20(12-17)26-21(27)14-29-18-9-6-16(7-10-18)22(28)25-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,25,28)(H,26,27) |
InChIキー |
NLVUESNERJXZMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284392.png)
![7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284394.png)
![7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284396.png)
![5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284397.png)
![2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284402.png)
![7-[2-(benzyloxy)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284403.png)
![7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284406.png)
![5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284407.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284410.png)
![N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284411.png)
![N-(4-chlorophenyl)-2-(3-hydroxypropyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284419.png)
![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284421.png)
